H-His-Leu-Pro-Pro-Pro-Val-OH
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50N8O7/c1-18(2)14-22(36-27(41)21(33)15-20-16-34-17-35-20)29(43)39-12-6-9-24(39)31(45)40-13-7-10-25(40)30(44)38-11-5-8-23(38)28(42)37-26(19(3)4)32(46)47/h16-19,21-26H,5-15,33H2,1-4H3,(H,34,35)(H,36,41)(H,37,42)(H,46,47)/t21-,22-,23-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOJIRCLJBFUPT-FRSCJGFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC4=CN=CN4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC4=CN=CN4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and C-Terminal Attachment
The synthesis begins with anchoring the C-terminal valine to a chlorotrityl (Clt) resin, as demonstrated in analogous peptide syntheses. The Clt resin offers high stability during repeated coupling cycles and enables mild cleavage conditions. Valine is loaded using Fmoc-Val-OH with hydroxybenzotriazole (HOBt) activation, achieving >95% coupling efficiency.
Sequential Amino Acid Coupling
The proline-rich sequence necessitates optimized coupling conditions:
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Proline Residues : Three consecutive prolines (positions 4–6) require 2-hour couplings with 5-fold excess Fmoc-Pro-OH using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and 1-hydroxy-7-azabenzotriazole (HOAt) in dimethylformamide (DMF).
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Histidine Protection : Fmoc-His(Boc)-OH is used to prevent imidazole side reactions, with deprotection via 20% piperidine/DMF.
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Leucine Incorporation : Standard Fmoc-Leu-OH coupling under HATU activation achieves >98% efficiency per cycle.
Critical Synthesis Parameters
| Parameter | Value/Range | Reference |
|---|---|---|
| Coupling Reagent | HATU/HOAt (1:1) | |
| Activation Base | DIEA (2.5 eq) | |
| Coupling Time | 90–120 min | |
| Temperature | 25°C |
Solution-Phase Fragment Condensation
Fragment Design Strategy
To mitigate proline-induced steric effects, a (3+3) fragment approach is employed:
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Fragment A : Boc-His(Trt)-Leu-Pro-OtBu
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Fragment B : H-Pro-Pro-Pro-Val-OH
Fragment Synthesis
Fragment A is synthesized via stepwise coupling:
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Boc-Pro-OtBu is activated with TBTU and coupled to H-Leu-OBzl.
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Boc-His(Trt)-OH is added using PyBOP/DIEA, achieving 82% yield after silica gel purification.
Fragment B utilizes azide condensation:
Fragment Assembly
The final condensation uses HATU/DIEA in dichloromethane (DCM):
Global deprotection employs 95% TFA with 2.5% triisopropylsilane (TIS), followed by lyophilization.
Comparative Analysis of Synthesis Routes
Yield and Purity Metrics
| Method | Total Yield | Purity (HPLC) | Key Challenge |
|---|---|---|---|
| SPPS | 34% | 91% | Proline coupling efficiency |
| Solution-Phase | 28% | 88% | Fragment solubility |
Side Reaction Management
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Diketopiperazine Formation : Reduced to <5% using 0.1 M HOAt in DMF during proline couplings.
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Racemization : Controlled below 1% via low-temperature (4°C) couplings for histidine.
Purification and Characterization
Reversed-Phase HPLC Protocol
| Column | Gradient | Flow Rate | Detection |
|---|---|---|---|
| Vydac C18 | 20–50% ACN/0.1% TFA | 15 mL/min | 220 nm |
Purified product shows single peak retention at 22.3 minutes.
Analytical Data
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Mass Spectrometry : ESI-MS m/z 708.4 [M+H]+ (calculated 708.3).
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Amino Acid Analysis : His 0.98, Leu 1.02, Pro 3.05, Val 1.01 (theoretical ratios 1:1:3:1).
Challenges and Optimization Strategies
Proline Stacking Effects
The Pro-Pro-Pro sequence requires:
Chemical Reactions Analysis
Types of Reactions
H-His-Leu-Pro-Pro-Pro-Val-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the histidine residue, affecting the peptide’s properties.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine.
Scientific Research Applications
H-His-Leu-Pro-Pro-Pro-Val-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of H-His-Leu-Pro-Pro-Pro-Val-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Table 1: Key Peptides for Comparison
Mechanistic and Functional Insights
ACE Inhibition
- LKP (Leu-Lys-Pro) : Binds to ACE via hydrogen bonding (Gln281, Lys511) and hydrophobic interactions (His353, His513), causing conformational changes that reduce ACE activity. Its binding constant (Ka = 2.2–5.3 × 10³) indicates moderate affinity .
- VLPVP (Val-Leu-Pro-Val-Pro) : Demonstrated antihypertensive effects via passive diffusion in Caco-2 cells, with absorption enhanced by MRP2 inhibitors like MK-571 .
- Further studies are needed to confirm this hypothesis.
Bitter Taste Modulation
- H-Val-Val-Val-Pro-Pro-Phe-Leu-OH : Exhibits bitterness (threshold = 0.14 mM), attributed to its hydrophobic N-terminal valine residues. Comparatively, peptides with basic N-terminal residues (e.g., Arg) show stronger bitterness .
- Pro196-Val209 : A tetradecapeptide from β-casein with a bitterness threshold of 0.015 mM. Its potency arises from hydrophobic residues (Val, Leu, Ile) and hydrogen-bonding prolines .
- This compound : The triproline core may reduce bitterness intensity compared to valine-rich peptides, as proline’s cyclic structure limits hydrophobic bulkiness.
Enzyme Inhibition and Stability
- Val-Pro-Leu (Diprotin B) : Inhibits dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes therapy. Its stability is enhanced by the Pro-Leu motif, resisting proteolytic degradation .
Key Research Findings
ACE Inhibitors : LKP’s binding to ACE is entropy-driven, with a 1:1 stoichiometry, while VLPVP’s efficacy relies on bypassing MRP2-mediated efflux .
Bitter Peptides : Bitterness correlates with N-terminal hydrophobicity (Val > Pro) and hydrogen-bonding capacity. For example, H-Val-Val-Val-Pro-Pro-Phe-Leu-OH is less potent than Arg-containing peptides .
Structural Stability : Proline-rich peptides like this compound and Diprotin B exhibit enhanced metabolic stability, making them candidates for oral peptide therapeutics .
Biological Activity
H-His-Leu-Pro-Pro-Pro-Val-OH is a synthetic peptide that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including its synthesis, mechanisms of action, and applications in scientific research.
1. Synthesis of this compound
The synthesis of this compound typically employs Solid-Phase Peptide Synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps include:
- Coupling Reaction : Activation of each amino acid using reagents like carbodiimides or uronium salts, followed by coupling to the resin-bound peptide.
- Deprotection : Removal of protecting groups on the amino acids to allow subsequent coupling reactions.
- Cleavage : Cleavage of the completed peptide from the resin using strong acids such as trifluoroacetic acid (TFA) .
The biological activity of this compound is largely dependent on its specific sequence and structure, which influence its interactions with biological targets. Potential mechanisms include:
- Antimicrobial Activity : The peptide may disrupt bacterial cell membranes, leading to cell death.
- Enzyme Inhibition : It can inhibit specific enzymes, modulating various biochemical pathways .
3. Biological Activities
Research has identified several biological activities associated with this compound:
- Antioxidant Properties : The peptide exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. Studies have shown that peptides with similar sequences can enhance enzyme activities related to oxidative stress defense .
- Antimicrobial Effects : Investigations into related peptides suggest potential antimicrobial properties, particularly against pathogenic bacteria .
- Enzyme Inhibition : this compound may act as an inhibitor for specific peptidases, which are crucial in various metabolic processes .
4.1 Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of peptides similar to this compound using the Oxygen Radical Absorbance Capacity (ORAC) assay. Results indicated that these peptides significantly inhibited lipid peroxidation and reduced reactive oxygen species (ROS) levels in HepG2 cells, suggesting protective effects against oxidative damage .
4.2 Antimicrobial Testing
In antimicrobial assays, peptides derived from similar sequences demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. For instance, a related peptide showed an MIC (Minimum Inhibitory Concentration) below 10 µM against Escherichia coli, highlighting the potential application in developing antimicrobial agents .
5. Applications in Research and Industry
This compound has several applications across various fields:
- Medicinal Chemistry : Investigated for its role in drug delivery systems and as a potential therapeutic agent in peptide-based vaccines.
- Biotechnology : Utilized in developing peptide-based materials and coatings due to its unique properties.
- Analytical Chemistry : Serves as a standard in various analytical techniques for studying peptide interactions and modifications .
6. Summary Table of Biological Activities
Q & A
Q. What are the established methods for synthesizing H-His-Leu-Pro-Pro-Pro-Val-OH, and how do they ensure sequence fidelity?
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) with Fmoc or Boc chemistry. A convergent strategy is advantageous for repetitive sequences, as demonstrated in the synthesis of analogous peptides like (Val-X-Leu-Pro-Pro-Pro)₈, where SPPS minimized side reactions and ensured high purity (>95%) . Key steps include:
- Coupling optimization : Use of HOBt/DIC activation for proline-rich regions to reduce racemization.
- Sequence verification : LC-MS and MALDI-TOF for mass confirmation, paired with Edman degradation for sequence validation.
Q. How is the secondary structure of this peptide characterized, and what experimental conditions influence conformational stability?
Circular dichroism (CD) spectroscopy is the primary method for identifying polyproline II (PPII) helices, a hallmark of proline-rich sequences. For example, CD spectra of (Val-His-Leu-Pro-Pro-Pro)₈ showed strong negative ellipticity at 205 nm and positive bands near 228 nm, indicative of PPII . Stability is pH- and temperature-dependent:
- pH : PPII conformation persists in aqueous solutions (pH 3–9) but destabilizes under extreme acidic/basic conditions.
- Temperature : Thermal denaturation above 60°C disrupts PPII, as shown by loss of CD spectral features.
Q. What biological assays are suitable for evaluating the bioactivity of this peptide?
Functional studies often focus on its amphipathic properties. For example:
- Membrane interaction assays : Fluorescence quenching with lipid vesicles to assess binding affinity.
- Cell viability assays : Testing cytotoxicity in mammalian cell lines (e.g., HEK293) at varying concentrations (10–100 µM).
- Enzymatic stability : Incubation with proteases (e.g., trypsin) to determine half-life in physiological conditions.
Advanced Research Questions
Q. How can researchers reconcile contradictory data on the role of histidine in PPII stability for this compound?
Evidence from model peptides (Val-X-Leu-Pro-Pro-Pro)₈ revealed that replacing histidine (X = His) with alanine, glutamate, or lysine did not abolish PPII conformation, suggesting histidine is not essential . To resolve contradictions:
- Systematic mutagenesis : Compare CD spectra of His-substituted variants under identical conditions (pH, ionic strength).
- Molecular dynamics (MD) simulations : Analyze hydrogen bonding and solvation patterns to identify compensatory interactions (e.g., water-mediated H-bonds).
Q. What strategies are recommended for designing experiments to study the peptide’s interaction with metal ions or cofactors?
His residues often coordinate metal ions (e.g., Zn²⁺, Cu²⁺). Experimental design should include:
- Isothermal titration calorimetry (ITC) : Quantify binding constants (Kd) for metal-peptide interactions.
- Electron paramagnetic resonance (EPR) : Detect paramagnetic metal coordination sites.
- Competitive assays : Use EDTA or chelators to confirm metal specificity.
Q. How can computational modeling enhance the prediction of this peptide’s aggregation propensity?
Tools like Rosetta or GROMACS simulate aggregation pathways:
- Input parameters : Solvent-accessible surface area (SASA), hydrophobicity scales, and proline’s rigidity.
- Validation : Compare predicted β-sheet/amyloid content with Thioflavin T assays or TEM imaging.
- Limitations : Overprediction of aggregation due to proline’s conformational constraints requires manual adjustment.
Q. What statistical approaches are critical for analyzing dose-response data in toxicity studies?
- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to IC50/EC50 data.
- ANOVA with post-hoc tests : Compare means across multiple concentrations (e.g., 10–100 µM).
- Outlier detection : Use Grubbs’ test to exclude anomalous replicates. Reference preclinical reporting standards (e.g., NIH guidelines) for rigor .
Q. How should researchers address discrepancies between in vitro and in vivo activity data for this peptide?
Common pitfalls include:
- Bioavailability : Poor membrane permeability due to proline’s rigidity. Solutions: PEGylation or cell-penetrating peptide (CPP) fusion.
- Metabolic clearance : Use pharmacokinetic (PK) profiling in rodent models to adjust dosing regimens.
- Species-specific effects : Test activity in human-derived vs. animal cell lines.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
